molecular formula C24H36O5 B1230038 3-Hydroxy-7,12-diketocholanoic acid CAS No. 517-33-9

3-Hydroxy-7,12-diketocholanoic acid

Cat. No.: B1230038
CAS No.: 517-33-9
M. Wt: 404.5 g/mol
InChI Key: MAFJMPFLJJCSTB-FQBQTYDJSA-N
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Description

Preparation Methods

7,12-Diketolithocholic acid can be synthesized through the oxidation of lithocholic acid under specific conditions. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions must be carefully controlled to achieve the desired product without over-oxidation .

In industrial settings, the production of 7,12-Diketolithocholic acid may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

7,12-Diketolithocholic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,12-Diketolithocholic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,12-Diketolithocholic acid involves its interaction with various molecular targets and pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in bile acid synthesis and degradation. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .

Comparison with Similar Compounds

7,12-Diketolithocholic acid can be compared with other bile acid derivatives such as lithocholic acid, cholic acid, and deoxycholic acid. While these compounds share a common bile acid structure, 7,12-Diketolithocholic acid is unique due to the presence of two keto groups at positions 7 and 12. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications .

Similar compounds include:

Properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJMPFLJJCSTB-FQBQTYDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965969
Record name 3-Hydroxy-7,12-dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-33-9
Record name Reductodehydrocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-7,12-diketocholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-7,12-dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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